Summary of the Application: Hydrazone compounds, including (2,3-Dichlorophenyl)hydrazine, have been studied for their potential use in cancer treatment . These compounds have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research .
Summary of the Application: (2,3-Dichlorophenyl)hydrazine is used in chemical synthesis . It can act as a building block in the synthesis of various complex molecules.
Methods of Application: The compound can be used in various chemical reactions. The exact procedures would depend on the specific synthesis being performed .
Results or Outcomes: The outcomes of using (2,3-Dichlorophenyl)hydrazine in chemical synthesis would vary depending on the specific reactions and the desired end products .
Summary of the Application: (2,3-Dichlorophenyl)hydrazine is used in the field of drug discovery . It can be used as a building block in the synthesis of various complex molecules, including potential new drugs .
Results or Outcomes: The outcomes of using (2,3-Dichlorophenyl)hydrazine in drug discovery would vary depending on the specific reactions and the desired end products .
Summary of the Application: Hydrazones, including (2,3-Dichlorophenyl)hydrazine, have been studied for their potential use in material science . These compounds have unique properties that make them interesting for the development of new materials .
(2,3-Dichlorophenyl)hydrazine is an organic compound with the molecular formula and a molecular weight of approximately 177.03 g/mol. It is characterized by the presence of two chlorine atoms attached to a phenyl group, specifically at the 2 and 3 positions, along with a hydrazine functional group. The compound is typically encountered in its hydrochloride form, which is denoted as (2,3-dichlorophenyl)hydrazine hydrochloride. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals .
(2,3-Dichlorophenyl)hydrazine itself does not have a known biological mechanism of action. Its significance lies in its ability to react with various carbonyl compounds, potentially leading to the formation of bioactive molecules.
(2,3-Dichlorophenyl)hydrazine is considered a hazardous compound. Here are some key safety points:
For example, it has been shown to react with diazonium salts to yield substituted aromatic compounds .
Several methods exist for synthesizing (2,3-dichlorophenyl)hydrazine:
(2,3-Dichlorophenyl)hydrazine has several applications:
Interaction studies have shown that (2,3-dichlorophenyl)hydrazine can interact with various biological systems. Research indicates its potential effects on cellular mechanisms and pathways, particularly in relation to oxidative stress and apoptosis. These interactions warrant further investigation to fully understand the implications for pharmacology and toxicology .
(2,3-Dichlorophenyl)hydrazine shares structural similarities with several other dichlorophenyl hydrazines. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(2,4-Dichlorophenyl)hydrazine | 5446-18-4 | 0.91 |
(2,5-Dichlorophenyl)hydrazine | 50709-35-8 | 0.91 |
(2,4,6-Trichlorophenyl)hydrazine | 5329-12-4 | 0.87 |
(2,6-Dichlorophenyl)hydrazine | 50709-36-9 | 0.87 |
(3-Chlorophenyl)hydrazine | 2312-23-4 | 0.86 |
These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, particularly the positioning of chlorine substituents on the phenyl ring .